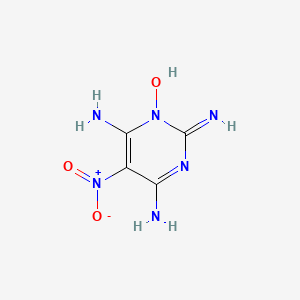
(2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of amino, imino, and nitro functional groups attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of a pyrimidine derivative followed by the introduction of amino groups through amination reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can also be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide and a suitable leaving group.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
(2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of (2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse biological effects.
Comparaison Avec Des Composés Similaires
4,6-Diamino-2-imino-5-nitropyrimidine: Similar structure but lacks the hydroxyl group.
4,6-Diamino-2-imino-5-nitro-1,3-diazine: Contains a diazine ring instead of a pyrimidine ring.
Uniqueness: (2e)-4,6-Diamino-2-imino-5-nitropyrimidin-1(2h)-ol is unique due to the presence of the hydroxyl group at the 1-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific properties and applications.
Propriétés
Numéro CAS |
20460-75-7 |
|---|---|
Formule moléculaire |
C4H6N6O3 |
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
1-hydroxy-2-imino-5-nitropyrimidine-4,6-diamine |
InChI |
InChI=1S/C4H6N6O3/c5-2-1(10(12)13)3(6)9(11)4(7)8-2/h11H,6H2,(H3,5,7,8) |
Clé InChI |
LRZFKXPHEPQNIX-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N(C(=N)N=C1N)O)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



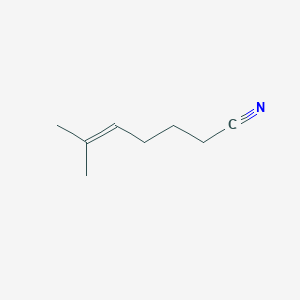

![Dimethylbis[(1-phenylethenyl)oxy]silane](/img/structure/B14715280.png)
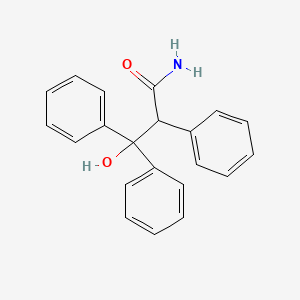

![3-Phenyl-1-azabicyclo[1.1.0]butane](/img/structure/B14715295.png)
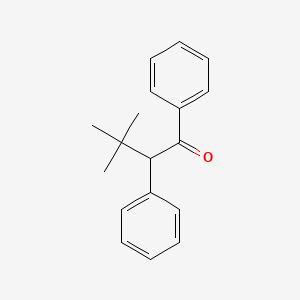

![2-chloro-N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B14715305.png)
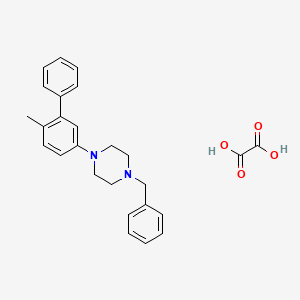
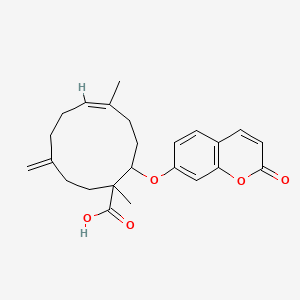
![1,7,7-Trimethylspiro[bicyclo[2.2.1]heptane-2,2'-[1,3]dithiolane]](/img/structure/B14715317.png)

